PMID: 32227244
DOI:
10.7326/P20-0004
Abstract
D Nagasamy Venkatesh,
S N Meyyanathan,
R Shanmugam,
S S Kamatham,
J R Campos,
J Dias-Ferreira,
E Sanchez-Lopez,
J C Cardoso,
P Severino,
E B Souto
PMID: 33074769
DOI:
10.1080/10837450.2020.1839495
Abstract
Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as vasodilator with antihypertensive properties. A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment. In this work, sustained release (SR) tablets of isradipine, composed of hydroxypropylmethyl cellulose (HPMC), have been produced by wet granulation and their
and
characterization was compared to a conventional tablet dosage form of immediate release (IR) as preliminary assessment. Tablets composed of 15.0% (wt/wt) HPMC exhibited a SR profile over a period of 24 hours. The release of isradipine followed a Fickian diffusion pattern obeying to the first order kinetics and the extent of absorption was even higher in comparison to the developed conventional tablets, which showed immediate drug release.
studies were carried out in rabbits, showing that the extent of isradipine absorption from the developed tablets was higher in comparison to IR tablets due to the modified release profile obtained for the former (
< 0.05). Our results suggest that SR tablets of isradipine are an efficient solid dosage form to overcome the limitations encountered in conventional IR tablets.
Bita Vahdani,
Alireza Armani Kian,
Abdolreza Esmaeilzadeh,
Saeedeh Zenoozian,
Vida Yousefi,
Saeideh Mazloomzadeh
PMID: 32796392
DOI:
10.1097/JCP.0000000000001274
Abstract
Cognitive impairment is the most important feature of schizophrenia leading to severe functional disability. To identify pathways that improve pathophysiological neurocognition in schizophrenia is a current challenge for the development of goal-directed clinical interventions. In the present study, we investigated the effects of raloxifene (a selective estrogen modulator) and isradipine (a voltage-gated L-type calcium channel blocker) on cognitive deficits in patients with schizophrenia.
We designed a double-blind, randomized, parallel, placebo-controlled trial. We randomized 60 patients with schizophrenia into 3 groups including isradipine 5 mg, raloxifine 60 mg, and placebo for 6 consequent weeks, all in the same shape capsules, 2 times a day, along with treatment as usual. The initial and final results of blood tests, electrocardiograms, and cognitive tests in specific domains, such as attention, processing speed, executive function, and verbal memory were evaluated.
Our findings revealed a remarkable association between adjunctive raloxifene treatment and the alleviation of verbal memory deficits. Isradipine treatment significantly improved the verbal memory and attention dysfunction in some variables of the Stroop test, compared with the placebo. However, no effect was observed in processing speed and executive function deficits.
To the best of our knowledge, this study provides the first evidence that isradipine is a novel therapy option improving verbal memory and attention, both related to its activity in the hippocampus and the cerebellum. Further investigations are necessary to elucidate the mechanisms of action for both drugs in schizophrenia.
Baijayanta Maiti,
Joel S Perlmutter
PMID: 32227234
DOI:
10.7326/M20-1023
Abstract
Rita L Vaz,
Sara Sousa,
Diana Chapela,
Herma C van der Linde,
Rob Willemsen,
Ana D Correia,
Tiago F Outeiro,
Nuno D Afonso
PMID: 31785245
DOI:
10.1016/j.pbb.2019.172828
Abstract
Parkinson's disease (PD) is known as a movement disorder due to characteristic motor features. Existing therapies for PD are only symptomatic, and their efficacy decreases as disease progresses. Zebrafish, a vertebrate in which parkinsonism has been modelled, offers unique features for the identification of molecules with antiparkinsonian properties. Here, we developed a screening assay for the selection of neuroactive agents with antiparkinsonian potential. First, we performed a pharmacological validation of the phenotypes exhibited by the 6-hydroxydopamine zebrafish model, by testing the effects of known antiparkinsonian agents. These drugs were also tested for disease-modifying properties by whole mount immunohistochemistry to TH
neurons and confocal microscopy in the dopaminergic diencephalic cluster of zebrafish. Next, we optimized a phenotypic screening using the 6-hydroxydopamine zebrafish model and tested 1600 FDA-approved bioactive drugs. We found that 6-hydroxydopamine-lesioned zebrafish larvae exhibit bradykinetic and dyskinetic-like behaviours that are rescued by the administration of levodopa, rasagiline, isradipine or amantadine. The rescue of dopaminergic cell loss by isradipine was also verified, through the observation of a higher number of TH
neurons in 6-OHDA-lesioned zebrafish larvae treated with this compound as compared to untreated lesioned larvae. The phenotypic screening enabled us to identify several compounds previously positioned for PD, as well as, new molecules with potential antiparkinsonian properties. Among these, we selected stavudine, tapentadol and nabumetone as the most promising candidates. Our results demonstrate the functional similarities of the motor impairments exhibited by 6-hydroxydopamine-lesioned zebrafish with mammalian models of PD and with PD patients, and highlights novel molecules with antiparkinsonian potential.
Parkinson Study Group STEADY-PD III Investigators,
Tanya Simuni,
David Oakes,
Kevin Biglan,
Wendy R. Galpern,
Robert Hauser,
Karen Hodgeman,
Elise Kayson,
Daniel Kinel,
Anthony Lang,
Codrin Lungu,
Saloni Sharma,
Ira Shoulson,
Christopher G. Tarolli,
Dalton J. Surmeier,
Charles Venuto,
Robert Holloway,
Katie Kompoliti,
Irene Richard,
Ruth Schneider,
Marian Evatt,
Vanessa Hinson,
Alok Sahay,
Irene Litvan,
Eris S. Farbman,
Brad Racette,
Karen Blindauer,
Karen Thomas,
Cheryl Water,
Connie Marras,
Corneliu C. Luca,
Albert Hung,
Andre Deik,
Deborah Burke,
Cindy Zadikoff,
Michel Panisset,
Marcie Rabin,
Matthew Brodsky,
Kelly Mills,
Alexander Shtilbans,
Era Hanspal,
Chadwick W. Christine,
Thyagarajan Subramanian,
Mya Caryn Schiess,
Rajeev Kumar,
Kelvin L. Chou,
Binit Shah,
Mark Guttman,
Holly Shill,
John Slevin,
John L. Goudreau,
Ariane Park,
John Bertoni,
Marie H. Saint-Hilaire,
Natividad Stover,
Camila Aquino,
David Shprecher,
Anwar Ahmed,
Lisa Shulman,
Sotirios A. Parashos,
Stephen Lee,
Paul Tuite,
Melanie Langlois,
Fabio Danisi,
Pinky Agarwal,
Tiago Mestre,
David Russell,
Daniel Truong,
Neal Hermanowicz,
Richard Zweig,
Oksana Suchowersky,
Justyna R. Sarna,
G. Webster Ross,
Lucia Blasucci,
Carol Zimmerman,
Shonna Jenkins,
Erin Neefus,
Mary Pecoraro,
Lynn Wheeler,
Lisa Richardson,
Amber Ratel,
Julie Racioppa,
Grace Bwala,
Suzanne Reichwein,
Claudia Rocha,
Karen Williams,
Kelli Keith,
Emily Carman,
Sharon Evans,
Aaron Daley,
Kala Venkiteswaran,
Vicki Ephron,
Karen Ortiz,
Angela Stovall,
Molly Goddard,
Renee Wagner,
Katherine Ambrogi,
Carolyn Peterson,
Cathi A. Thomas,
Michelle Cines,
Patricia Ede,
Pauline LeBlanc,
Susan Rolandelli,
Bryan Lewis,
Anna Fierro,
Breanna Chew,
Jeanne McGee,
Paul McCann,
Michael Matwichyna,
Arthur Watts,
Michael McDermott,
Shirley Eberly,
Brittany Greco,
Susan Henderson,
Jillian Lowell,
Andrew Siderowf,
Rick Chappell,
Jay Phillips,
Kapil D. Sethi,
William B. White
PMID: 32227247
DOI:
10.7326/M19-2534
Abstract
Studies suggest that dihydropyridine calcium-channel blockers may be associated with reduced risk for Parkinson disease (PD).
To assess the effect of isradipine, a dihydropyridine calcium-channel blocker, on the rate of clinical progression of PD.
Multicenter, randomized, parallel-group, double-blind, placebo-controlled trial. (ClinicalTrials.gov:
).
57 Parkinson Study Group sites in North America.
Patients with early-stage PD (duration <3 years) who were not taking dopaminergic medications at enrollment.
5 mg of immediate-release isradipine twice daily or placebo for 36 months.
The primary outcome was change in the Unified Parkinson's Disease Rating Scale (UPDRS) parts I to III score measured in the antiparkinson medication "ON" state between baseline and 36 months. Secondary outcomes included time to initiation and use of antiparkinson medications, time to onset of motor complications, change in nonmotor disability, and quality-of-life measures.
336 patients were randomly assigned (mean age, 62 years [SD, 9]; 68% men; disease duration, 0.9 year [SD, 0.7]; mean UPDRS part I to III score, 23.1 [SD, 8.6]); 95% of patients completed the study. Adjusted least-squares mean changes in total UPDRS score in the antiparkinson medication ON state over 36 months for isradipine and placebo recipients were 2.99 (95% CI, 0.95 to 5.03) points versus 3.26 (CI, 1.25 to 5.26) points, respectively, with a treatment effect of -0.27 (CI, -3.02 to 2.48) point (P = 0.85). Statistical adjustment for antiparkinson medication use did not change the findings. Secondary outcomes showed no effect of isradipine treatment. The most common adverse effects of isradipine were edema and dizziness.
The isradipine dose may have been insufficient to engage the target calcium channels associated with neuroprotective effects.
Long-term treatment with immediate-release isradipine did not slow the clinical progression of early-stage PD.
National Institute of Neurological Disorders and Stroke.
Charlotte C Bavley,
Robert N Fetcho,
Caitlin E Burgdorf,
Alexander P Walsh,
Delaney K Fischer,
Baila S Hall,
Nicole M Sayles,
Natalina H Contoreggi,
Jonathan E Hackett,
Susan A Antigua,
Rachel Babij,
Natalia V De Marco García,
Thomas L Kash,
Teresa A Milner,
Conor Liston,
Anjali M Rajadhyaksha
PMID: 31501511
DOI:
10.1038/s41380-019-0513-2
Abstract
Cocaine-associated memories are critical drivers of relapse in cocaine-dependent individuals that can be evoked by exposure to cocaine or stress. Whether these environmental stimuli recruit similar molecular and circuit-level mechanisms to promote relapse remains largely unknown. Here, using cocaine- and stress-primed reinstatement of cocaine conditioned place preference to model drug-associated memories, we find that cocaine drives reinstatement by increasing the duration that mice spend in the previously cocaine-paired context whereas stress increases the number of entries into this context. Importantly, both forms of reinstatement require Ca
1.2 L-type Ca
channels (LTCCs) in cells of the prelimbic cortex that project to the nucleus accumbens core (PrL→NAcC). Utilizing fiber photometry to measure circuit activity in vivo in conjunction with the LTCC blocker, isradipine, we find that LTCCs drive differential recruitment of the PrL→ NAcC pathway during cocaine- and stress-primed reinstatement. While cocaine selectively activates PrL→NAcC cells prior to entry into the cocaine-paired chamber, a measure that is predictive of duration in that chamber, stress increases persistent activity of this projection, which correlates with entries into the cocaine-paired chamber. Using projection-specific chemogenetic manipulations, we show that PrL→NAcC activity is required for both cocaine- and stress-primed reinstatement, and that activation of this projection in Ca
1.2-deficient mice restores reinstatement. These data indicate that LTCCs are a common mediator of cocaine- and stress-primed reinstatement. However, they engage different patterns of behavior and PrL→NAcC projection activity depending on the environmental stimuli. These findings establish a framework to further study how different environmental experiences can drive relapse, and supports further exploration of isradipine, an FDA-approved LTCC blocker, as a potential therapeutic for the prevention of relapse in cocaine-dependent individuals.
Eric M Prager,
Daniel B Dorman,
Zachary B Hobel,
Jeffrey M Malgady,
Kim T Blackwell,
Joshua L Plotkin
PMID: 33080228
DOI:
10.1016/j.neuron.2020.09.028
Abstract
Corticostriatal synaptic integration is partitioned among striosome (patch) and matrix compartments of the dorsal striatum, allowing compartmentalized control of discrete aspects of behavior. Despite the significance of such organization, it's unclear how compartment-specific striatal output is dynamically achieved, particularly considering new evidence that overlap of afferents is substantial. We show that dopamine oppositely shapes responses to convergent excitatory inputs in mouse striosome and matrix striatal spiny projection neurons (SPNs). Activation of postsynaptic D1 dopamine receptors promoted the generation of long-lasting synaptically evoked "up-states" in matrix SPNs but opposed it in striosomes, which were more excitable under basal conditions. Differences in dopaminergic modulation were mediated, in part, by dendritic voltage-gated calcium channels (VGCCs): pharmacological manipulation of L-type VGCCs reversed compartment-specific responses to D1 receptor activation. These results support a novel mechanism for the selection of striatal circuit components, where fluctuating levels of dopamine shift the balance of compartment-specific striatal output.
Matej Hotka,
Michal Cagalinec,
Karlheinz Hilber,
Livia Hool,
Stefan Boehm,
Helmut Kubista
PMID: 32047116
DOI:
10.1126/scisignal.aaw6923
Abstract
L-type voltage-gated Ca
channels (LTCCs) are implicated in neurodegenerative processes and cell death. Accordingly, LTCC antagonists have been proposed to be neuroprotective, although this view is disputed, because intentional LTCC activation can also have beneficial effects. LTCC-mediated Ca
influx influences mitochondrial function, which plays a crucial role in the regulation of cell viability. Hence, we investigated the effect of modulating LTCC-mediated Ca
influx on mitochondrial function in cultured hippocampal neurons. To activate LTCCs, neuronal activity was stimulated by increasing extracellular K
or by application of the GABA
receptor antagonist bicuculline. The activity of LTCCs was altered by application of an agonistic (Bay K8644) or an antagonistic (isradipine) dihydropyridine. Our results demonstrated that activation of LTCC-mediated Ca
influx affected mitochondrial function in a bimodal manner. At moderate stimulation strength, ATP synthase activity was enhanced, an effect that involved Ca
-induced Ca
release from intracellular stores. In contrast, high LTCC-mediated Ca
loads led to a switch in ATP synthase activity to reverse-mode operation. This effect, which required nitric oxide, helped to prevent mitochondrial depolarization and sustained increases in mitochondrial Ca
Our findings indicate a complex role of LTCC-mediated Ca
influx in the tuning and maintenance of mitochondrial function. Therefore, the use of LTCC inhibitors to protect neurons from neurodegeneration should be reconsidered carefully.
Hiu-Tung C Wong,
Qiuxiang Zhang,
Alisha J Beirl,
Ronald S Petralia,
Ya-Xian Wang,
Katie Kindt
PMID: 31609202
DOI:
10.7554/eLife.48914
Abstract
Sensory hair cells in the ear utilize specialized ribbon synapses. These synapses are defined by electron-dense presynaptic structures called ribbons, composed primarily of the structural protein Ribeye. Previous work has shown that voltage-gated influx of Ca
through Ca
1.3 channels is critical for hair-cell synapse function and can impede ribbon formation. We show that in mature zebrafish hair cells, evoked presynaptic-Ca
influx through Ca
1.3 channels initiates mitochondrial-Ca
(mito-Ca
) uptake adjacent to ribbons. Block of mito-Ca
uptake in mature cells depresses presynaptic-Ca
influx and impacts synapse integrity. In developing zebrafish hair cells, mito-Ca
uptake coincides with spontaneous rises in presynaptic-Ca
influx. Spontaneous mito-Ca
loading lowers cellular NAD
/NADH redox and downregulates ribbon size. Direct application of NAD
or NADH increases or decreases ribbon size respectively, possibly acting through the NAD(H)-binding domain on Ribeye. Our results present a mechanism where presynaptic- and mito-Ca
couple to confer proper presynaptic function and formation.